molecular formula C23H19ClF2N2O5 B3439060 2-CHLORO-4,5-DIFLUORO-N-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE

2-CHLORO-4,5-DIFLUORO-N-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE

Cat. No.: B3439060
M. Wt: 476.9 g/mol
InChI Key: JZWLKNUJZAOEJT-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoro-N-[3-(3,4,5-trimethoxybenzamido)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, difluoro, and trimethoxybenzamido groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4,5-difluoro-N-[3-(3,4,5-trimethoxybenzamido)phenyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,5-difluorobenzoic acid and 3,4,5-trimethoxybenzoic acid.

    Amidation Reaction: The 2-chloro-4,5-difluorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. This acid chloride is then reacted with 3-(3,4,5-trimethoxybenzamido)aniline in the presence of a base such as triethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Types of Reactions:

    Substitution Reactions: The chloro and difluoro groups on the benzamide core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the amide and aromatic rings.

    Coupling Reactions: The benzamide can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic rings are functionalized with boronic acids or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

  • Substituted benzamides with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Coupled products with extended aromatic systems.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Probes: Used as probes to study biological pathways and molecular interactions.

Industry:

    Materials Science:

    Agriculture: Investigated for use in agrochemicals as potential herbicides or pesticides.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[3-(3,4,5-trimethoxybenzamido)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-4,5-difluoro-N-(3-nitrophenyl)benzamide
  • 2-Chloro-4,5-difluoro-N-(3-trifluoromethoxy)phenyl)benzamide
  • 2,3-Difluoro-5-chloropyridine

Comparison:

  • Structural Differences: The presence of different substituents (e.g., nitro, trifluoromethoxy) on the aromatic rings can significantly alter the chemical and biological properties.
  • Unique Properties: The trimethoxybenzamido group in 2-chloro-4,5-difluoro-N-[3-(3,4,5-trimethoxybenzamido)phenyl]benzamide imparts unique steric and electronic effects, potentially enhancing its activity and selectivity in certain applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF2N2O5/c1-31-19-7-12(8-20(32-2)21(19)33-3)22(29)27-13-5-4-6-14(9-13)28-23(30)15-10-17(25)18(26)11-16(15)24/h4-11H,1-3H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLKNUJZAOEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-CHLORO-4,5-DIFLUORO-N-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE
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2-CHLORO-4,5-DIFLUORO-N-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE
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2-CHLORO-4,5-DIFLUORO-N-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE
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2-CHLORO-4,5-DIFLUORO-N-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE
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2-CHLORO-4,5-DIFLUORO-N-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE
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2-CHLORO-4,5-DIFLUORO-N-[3-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE

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